molecular formula C10H7N3O B2781248 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile CAS No. 7256-51-1

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile

Cat. No.: B2781248
CAS No.: 7256-51-1
M. Wt: 185.186
InChI Key: LKUIOYOICNVIDY-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole ring imparts unique properties to the compound, making it a valuable scaffold for the development of new molecules with potential biological and industrial applications .

Biochemical Analysis

Biochemical Properties

Oxadiazoles have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some oxadiazoles have been found to exhibit inhibitory effects against the EGFR wild-type enzyme

Cellular Effects

The cellular effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile are currently unknown. Oxadiazoles have been reported to have various effects on cells. For example, some oxadiazoles have shown anticancer activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is not well-defined. Some oxadiazoles have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Some oxadiazoles have been reported to show changes in their effects over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile at different dosages in animal models have not been reported. The effects of other oxadiazoles have been studied in animal models . These studies often include observations of threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Oxadiazoles have been reported to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Some oxadiazoles have been reported to interact with transporters or binding proteins

Subcellular Localization

Some oxadiazoles have been reported to be localized in specific compartments or organelles within the cell

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for further research and development .

Biological Activity

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and potential anticancer properties based on recent research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H7_{7}N3_3O
  • CAS Number : 7256-51-1
  • Molecular Weight : 185.18 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of oxadiazole derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Klebsiella pneumoniae100 µg/mL
Bacillus cereus75 µg/mL

The MIC values indicate that the compound exhibits better activity against Gram-positive bacteria compared to Gram-negative bacteria.

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives are also noteworthy. Compounds in this class have shown the ability to scavenge free radicals and inhibit oxidative stress.

Table 2: Antioxidant Activity Assays

CompoundFRAP Value (µmol FeSO4_4/g)DPPH Scavenging Activity (%)Reference
This compound2207.2585%

The results suggest that this compound possesses strong antioxidant capabilities, which may contribute to its overall biological efficacy.

Potential Anticancer Activity

Emerging research indicates that oxadiazole derivatives may also possess anticancer properties. In vitro studies have shown that certain oxadiazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 3: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)30

These findings indicate that further exploration of this compound could lead to the development of novel anticancer agents.

Case Studies

A recent study investigated the synthesis and biological evaluation of various oxadiazole derivatives, including this compound. The study utilized high-throughput screening methods to assess antibacterial and anticancer activities. The results demonstrated promising activity against both bacterial strains and cancer cell lines, highlighting the potential therapeutic applications of this class of compounds .

Properties

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUIOYOICNVIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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